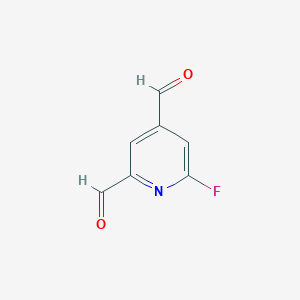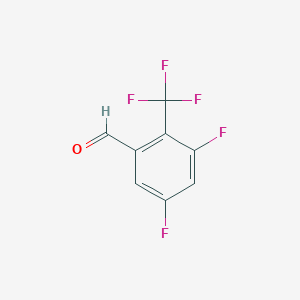
3,5-Difluoro-2-(trifluoromethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C8H3F5O. This compound is characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a trifluoromethyl group at the 2nd position on the benzene ring, along with an aldehyde functional group. It is a clear, light green liquid that is sensitive to air and has a density of 1.296 g/mL at 20°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the reaction of 3,5-difluorobenzonitrile with a suitable reagent to introduce the trifluoromethyl group, followed by hydrolysis to yield the aldehyde .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the product .
化学反应分析
Types of Reactions: 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used.
Major Products:
Oxidation: 3,5-Difluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 3,5-Difluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Difluoro-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The compound is believed to exert its effects by inhibiting mitochondrial electron transport at the cytochrome bc1 complex, which disrupts cellular respiration and energy production . This mechanism is particularly relevant in the context of its potential use as an enzyme inhibitor in biological studies.
相似化合物的比较
- 3,5-Difluorobenzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
- Pentafluorobenzaldehyde
- Tetrafluoroterephthalic acid
Uniqueness: 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde is unique due to the combination of both difluoro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of fluorinated compounds with specific electronic and steric characteristics, which are important in the development of pharmaceuticals and agrochemicals .
属性
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-4(3-14)7(6(10)2-5)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJMIOFGONAYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
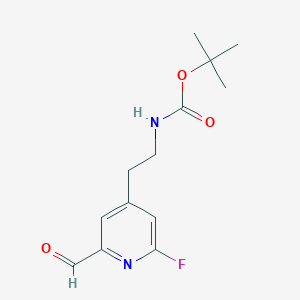

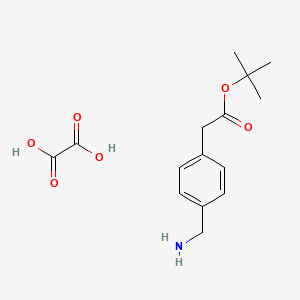
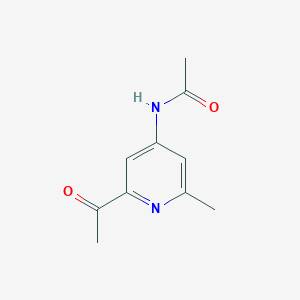
![4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
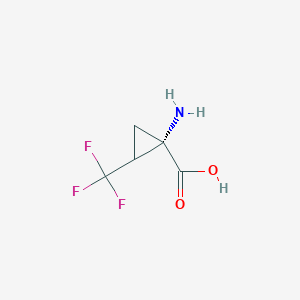
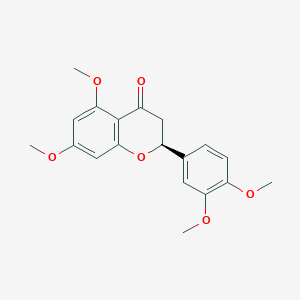
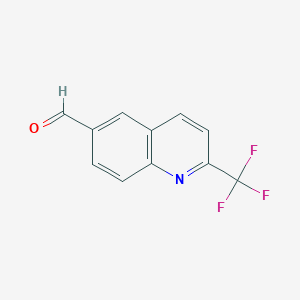
![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
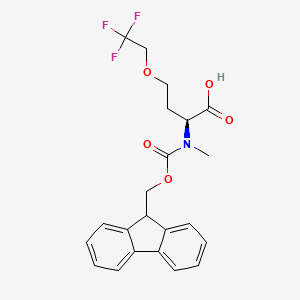
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid](/img/structure/B14859872.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
